6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one
Description
6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a phenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H26N2O3/c1-3-16-13-19-18(17-7-5-4-6-8-17)14-21(26)28-23(19)20(22(16)27)15-25-11-9-24(2)10-12-25/h4-8,13-14,27H,3,9-12,15H2,1-2H3 |
InChI Key |
LEKRUGVRIYDHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the chromen-2-one core .
Scientific Research Applications
Structural Characteristics
The compound features a chromenone backbone with an ethyl group at position 6, a hydroxyl group at position 7, and a piperazine moiety attached through a methylene bridge at position 8. This structural arrangement is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of chromenones, including 6-Ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one, exhibit significant antimicrobial properties. A study demonstrated that modifications to the chromenone structure can enhance efficacy against various bacterial strains, making them potential candidates for new antibiotic therapies .
Anticancer Properties
Several studies have explored the anticancer potential of chromenone derivatives. For instance, compounds structurally related to this compound have shown inhibition of cancer cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes that are critical in various biochemical pathways. For example, it has been studied as a potential inhibitor of certain kinases involved in cancer progression, suggesting its role as a therapeutic agent in targeted cancer therapies .
Neuropharmacological Effects
Research indicates that derivatives of this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The presence of the piperazine group is thought to contribute to its ability to cross the blood-brain barrier and exert neuroprotective effects .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several chromenone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The IC50 values were determined, indicating effective concentrations for therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 18 |
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one include:
- 7-hydroxy-4-methylcoumarin
- 6-ethyl-2-methyl-7-phenoxy-4H-chromen-4-one
- 7-ethoxy-8-methyl-4H-chromen-4-one
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a chromenone core modified with an ethyl group, a hydroxy group, and a piperazine moiety, contributing to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O3 |
| Molecular Weight | 432.51 g/mol |
| CAS Number | 300556-94-9 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the piperazine ring enhances its affinity for neurotransmitter receptors, while the coumarin structure is known for its ability to modulate several cellular pathways.
Antimicrobial Activity
Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various coumarins, including derivatives similar to this compound, it was found that these compounds were effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 16 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Coumarin derivatives have shown promising anticancer effects through various mechanisms:
- Kinase Inhibition : They inhibit specific kinases involved in cancer cell proliferation.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, preventing their division.
- Angiogenesis Inhibition : By inhibiting the formation of new blood vessels, they can limit tumor growth.
- Apoptosis Induction : Certain derivatives promote programmed cell death in malignant cells .
A notable study highlighted that coumarin derivatives could target multiple pathways associated with cancer progression, making them potential candidates for further development as anticancer agents .
Antioxidant Activity
The antioxidant properties of coumarins are attributed to their ability to scavenge free radicals and reduce oxidative stress within cells. This activity is critical in preventing cellular damage and has implications for aging and various diseases .
Case Study 1: Synthesis and Characterization
In one study, researchers synthesized a series of novel coumarin derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR spectroscopy and NMR techniques, confirming their structures. The antimicrobial assays indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of several coumarin derivatives, including those structurally related to the compound . The study utilized cell lines from leukemia and cervical carcinoma to assess cytotoxicity. Results showed that some derivatives significantly inhibited cell growth, suggesting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
